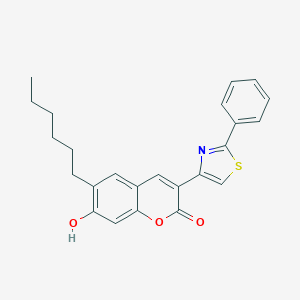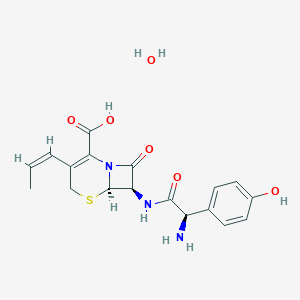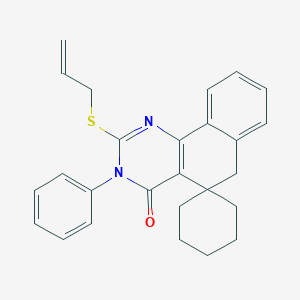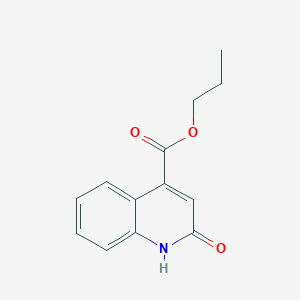
Propyl 2-hydroxyquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-hydroxyquinoline-4-carboxylate, also known as PHQC, is a chemical compound that has been used in scientific research for many years. This molecule is a derivative of quinoline, which is a heterocyclic aromatic compound that contains a nitrogen atom. PHQC is a synthetic compound that has been used in various applications, including as an antioxidant, chelating agent, and metal ion sensor.
Mecanismo De Acción
Propyl 2-hydroxyquinoline-4-carboxylate acts as an antioxidant by donating a hydrogen atom to a free radical, thereby neutralizing it. As a chelating agent, Propyl 2-hydroxyquinoline-4-carboxylate forms a complex with metal ions by coordinating with the metal ion through its nitrogen and oxygen atoms. As a metal ion sensor, Propyl 2-hydroxyquinoline-4-carboxylate undergoes a color change when it binds to metal ions, which can be detected by spectrophotometry.
Efectos Bioquímicos Y Fisiológicos
Propyl 2-hydroxyquinoline-4-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Propyl 2-hydroxyquinoline-4-carboxylate inhibits the growth of cancer cells and induces apoptosis. Propyl 2-hydroxyquinoline-4-carboxylate has also been shown to have anti-inflammatory and neuroprotective effects. In vivo studies have shown that Propyl 2-hydroxyquinoline-4-carboxylate reduces the levels of oxidative stress markers and improves cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 2-hydroxyquinoline-4-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high affinity for metal ions and can be used as a metal ion sensor. However, Propyl 2-hydroxyquinoline-4-carboxylate has some limitations for lab experiments. It has a low solubility in water, which can limit its use in aqueous solutions. It also has a high melting point, which can make it difficult to dissolve in organic solvents.
Direcciones Futuras
There are several future directions for research on Propyl 2-hydroxyquinoline-4-carboxylate. One area of research is the development of Propyl 2-hydroxyquinoline-4-carboxylate-based metal ion sensors for environmental monitoring and medical applications. Another area of research is the investigation of the anti-cancer and neuroprotective effects of Propyl 2-hydroxyquinoline-4-carboxylate in vivo. Additionally, the synthesis of Propyl 2-hydroxyquinoline-4-carboxylate derivatives with improved solubility and selectivity for metal ions could lead to the development of new therapeutic agents.
In conclusion, Propyl 2-hydroxyquinoline-4-carboxylate is a versatile compound that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Propyl 2-hydroxyquinoline-4-carboxylate could lead to the development of new therapeutic agents and sensors.
Métodos De Síntesis
Propyl 2-hydroxyquinoline-4-carboxylate is synthesized by the reaction of ethyl 2-hydroxyquinoline-4-carboxylate with propyl bromide in the presence of a base. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Propyl 2-hydroxyquinoline-4-carboxylate has been used in various scientific research applications, including as an antioxidant, chelating agent, and metal ion sensor. As an antioxidant, Propyl 2-hydroxyquinoline-4-carboxylate scavenges free radicals and protects cells from oxidative damage. As a chelating agent, Propyl 2-hydroxyquinoline-4-carboxylate forms complexes with metal ions and is used in the treatment of metal poisoning. As a metal ion sensor, Propyl 2-hydroxyquinoline-4-carboxylate detects the presence of metal ions in aqueous solutions.
Propiedades
Número CAS |
4564-64-1 |
|---|---|
Nombre del producto |
Propyl 2-hydroxyquinoline-4-carboxylate |
Fórmula molecular |
C13H13NO3 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
propyl 2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-2-7-17-13(16)10-8-12(15)14-11-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3,(H,14,15) |
Clave InChI |
FPPDXHVBLMXLFC-UHFFFAOYSA-N |
SMILES isomérico |
CCCOC(=O)C1=CC(=NC2=CC=CC=C21)O |
SMILES |
CCCOC(=O)C1=CC(=O)NC2=CC=CC=C21 |
SMILES canónico |
CCCOC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



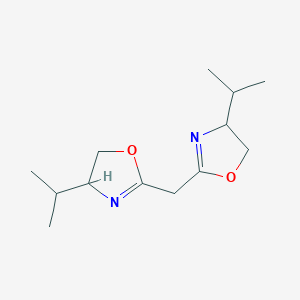
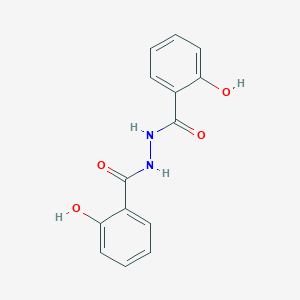
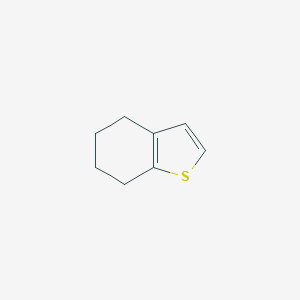

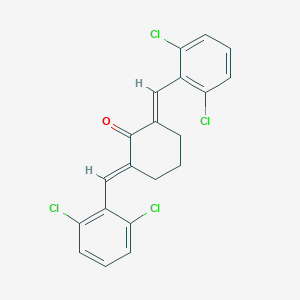
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)

